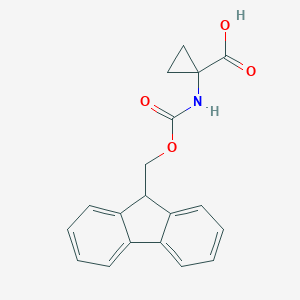

1-(Fmoc-amino)cyclopropanecarboxylic acid

Vue d'ensemble

Description

1-(Fmoc-amino)cyclopropanecarboxylic acid (CAS: 126705-22-4) is a synthetic amino acid derivative featuring a cyclopropane ring substituted with a carboxylic acid group and an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino group. The Fmoc group serves as a temporary protecting agent in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) while leaving other acid-labile groups intact . The cyclopropane ring introduces rigidity into peptide backbones, influencing secondary structures such as α-helices or β-sheets by restricting conformational flexibility . This compound is widely used in pharmaceutical research to engineer peptides with enhanced stability, bioavailability, or target specificity .

Méthodes De Préparation

The synthesis of 1-(Fmoc-amino)cyclopropanecarboxylic acid typically involves several steps:

Alkylation of Glycine Equivalents: This method involves the reaction of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: γ-substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.

Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial production methods often involve the reaction of fluorenylmethyloxycarbonyl chloride with cyclopropanecarboxylic acid derivatives under controlled conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

1-(Fmoc-amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include piperidine for deprotection, and various acids and bases for substitution and cyclization reactions . Major products formed from these reactions include substituted cyclopropanecarboxylic acid derivatives and deprotected amino acids .

Applications De Recherche Scientifique

1-(Fmoc-amino)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and peptidomimetics.

Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of antiviral agents and other pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(Fmoc-amino)cyclopropanecarboxylic acid involves its role as a protecting group for amino acids. The fluorenylmethyloxycarbonyl group is removed by base, typically piperidine, forming a stable adduct with the dibenzofulvene byproduct . This prevents unwanted reactions with the substrate during peptide synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclopropanecarboxylic Acid Derivatives

Structural and Functional Analogues

The following table summarizes key structural features, properties, and applications of 1-(Fmoc-amino)cyclopropanecarboxylic acid and related compounds:

Key Comparative Analysis

Protecting Groups

- Fmoc vs. Boc vs. Z: Fmoc: Base-labile (e.g., piperidine), ideal for SPPS due to orthogonal compatibility with acid-labile groups . Boc: Removed via strong acids (e.g., TFA), limiting use in acid-sensitive sequences . Z: Requires hydrogenolysis (H₂/Pd), posing safety and compatibility challenges .

Ring Substituents

- Electron-Withdrawing Groups (e.g., -F) :

- Electron-Donating Groups (e.g., -OCH₃) :

Ring Size and Strain

- Cyclopropane vs. Cyclohexane: Cyclopropane’s high ring strain restricts bond rotation, enforcing rigid peptide conformations. Cyclohexane derivatives (e.g., 1-(Fmoc-amino)cyclohexanecarboxylic acid) offer greater flexibility, favoring α-helix stabilization .

Research Findings and Industrial Relevance

- Metabolism : Cyclopropanecarboxylic acid derivatives are metabolized via carnitine-mediated pathways in fungi, yielding γ-hydroxybutyric acid . However, Fmoc-protected analogs are synthetic and resist enzymatic degradation .

- Commercial Availability : Suppliers like Thermo Scientific and CymitQuimica offer gram-to-kilogram quantities, underscoring industrial demand .

- Computational Studies : Molecular docking analyses highlight cyclopropane derivatives as ethylene biosynthesis regulators, though Fmoc-protected variants are primarily used in peptide design .

Activité Biologique

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-ACPC) is a synthetic compound that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, mechanisms, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C19H17NO4

- Molecular Weight : Approximately 323.3 g/mol

- Appearance : White to light yellow powder

- Purity : Typically ≥ 95% in commercial preparations

The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of the amino group during peptide synthesis, enhancing the compound's utility in organic chemistry and biochemistry .

This compound functions primarily as a protective group in peptide synthesis. Its mechanism involves:

- Covalent Bond Formation : The compound forms covalent bonds with amines or hydroxyl groups, protecting these functional groups from unwanted reactions during synthesis .

- Biochemical Pathways : It influences pathways involved in peptide bond formation, facilitating the synthesis of complex organic molecules .

Antimicrobial Activity

Research indicates that Fmoc-ACPC exhibits antimicrobial properties, particularly against Gram-positive bacteria. This activity is attributed to its structural features that may disrupt bacterial cell membranes or interfere with metabolic processes .

Neuroprotective Effects

Similar compounds, such as 1-aminocyclopropanecarboxylic acid (ACPC), have demonstrated neuroprotective effects by antagonizing N-methyl-D-aspartate (NMDA) receptor activation. Studies show that ACPC can reduce glutamate-induced neurotoxicity, suggesting potential applications for Fmoc-ACPC in neuroprotection .

A study involving stroke-prone spontaneously hypertensive rats indicated that ACPC administration decreased systolic blood pressure and mortality rates associated with stroke. This effect was linked to the upregulation of heme oxygenase-1 (HO-1), which has antioxidant properties .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a recent study, Fmoc-ACPC was tested against various strains of Gram-positive bacteria. Results showed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent. This property could be harnessed for developing new antibiotics or treatments for bacterial infections .

Case Study: Neuroprotection in Animal Models

In another investigation, ACPC was administered to hypertensive rats over four weeks. The results demonstrated a marked decrease in oxidative stress markers and improved neuronal health, suggesting that Fmoc-ACPC may have similar protective effects due to its structural analogies with ACPC .

Future Directions

Despite the promising biological activities observed, further research is necessary to fully elucidate the mechanisms behind the actions of this compound. Investigations into its pharmacokinetics, long-term effects, and potential therapeutic applications are essential for advancing its use in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Fmoc-amino)cyclopropanecarboxylic acid, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to the amino group of 1-aminocyclopropanecarboxylic acid. A standard approach uses carbodiimide-based coupling agents (e.g., PyBOP or HOBt) in anhydrous DMF under argon to prevent side reactions. For example, Fmoc-protected amino acids are coupled to cyclopropane derivatives using PyBOP/HOBt activation, followed by purification via flash chromatography ( ).

- Optimization : Maintain low temperatures (0–4°C) during coupling to minimize racemization. Use a 2–3 molar excess of Fmoc-Cl to ensure complete protection. Yield improvements (≥80%) are achieved by inert atmosphere conditions and rigorous drying of solvents ( ).

Q. How can researchers purify this compound, and what solvents are compatible?

- Purification : Reverse-phase HPLC with a C18 column is standard, using gradients of water/acetonitrile (0.1% TFA). Alternatively, recrystallization from ethanol/water mixtures (7:3 v/v) can isolate the compound.

- Solubility : The compound is insoluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and dichloromethane (DCM). Avoid strong acids/bases during handling to prevent decomposition ( ).

Q. What are the primary applications of this compound in peptide synthesis?

- Role : The cyclopropane ring introduces conformational rigidity, making it valuable for studying peptide backbone constraints. The Fmoc group enables solid-phase peptide synthesis (SPPS) via base-labile deprotection (e.g., 20% piperidine in DMF). It is widely used in synthesizing peptidomimetics for targeting enzyme active sites ( ).

Advanced Research Questions

Q. How does the cyclopropane ring’s strain affect the stability of this compound during SPPS?

- Stability Challenges : The cyclopropane ring’s angle strain increases susceptibility to ring-opening under acidic or oxidative conditions. For example, prolonged exposure to TFA during resin cleavage can degrade the compound.

- Mitigation Strategies : Use milder cleavage cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) and reduce cleavage time to <2 hours. Monitor decomposition via LC-MS ( ).

Q. What analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

- Techniques :

- NMR : H and C NMR confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm).

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H] at m/z 324.3 for CHNO).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalized derivatives ( ).

Q. How can researchers study the enzymatic interactions of this compound in plant ethylene biosynthesis pathways?

- Experimental Design : Use radiolabeled C-ACC (1-aminocyclopropane-1-carboxylic acid) to track conversion to ethylene via ACC oxidase. Compare inhibition kinetics of this compound with ACC using enzyme assays.

- Key Parameters : Measure IC values under varying pH (5.5–7.5) and temperature (25–37°C) to assess competitive inhibition ( ).

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPOISJKHBLNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.